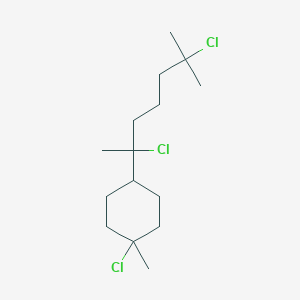
Chromium;neptunium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium;neptunium is a compound that combines the properties of chromium and neptunium. Chromium is a transition metal known for its high corrosion resistance and hardness, while neptunium is a radioactive actinide metal primarily used in nuclear research. The combination of these two elements results in a compound with unique chemical and physical properties that are of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chromium;neptunium compounds typically involves the use of neptunium chloride (NpCl₄) and chromium metal. One common method is the reduction of neptunium chloride with chromium in a high-temperature vacuum furnace. This process requires careful control of temperature and pressure to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound compounds is limited due to the radioactive nature of neptunium. small-scale production for research purposes can be achieved using specialized facilities equipped to handle radioactive materials. The process involves the use of high-purity reagents and stringent safety protocols to minimize the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium;neptunium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of chromium and neptunium, which can vary depending on the reaction conditions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include oxidizing agents such as potassium permanganate and reducing agents like hydrogen gas. The reactions are typically carried out in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound compounds depend on the specific reaction conditions. For example, oxidation reactions may produce neptunium oxides, while reduction reactions can yield neptunium metal .
Wissenschaftliche Forschungsanwendungen
Chromium;neptunium compounds have several scientific research applications:
Chemistry: Used in the study of actinide chemistry and the development of new materials with unique properties.
Biology: Investigated for their potential use in radiopharmaceuticals for cancer treatment.
Industry: Utilized in the development of advanced nuclear materials and neutron detection equipment.
Wirkmechanismus
The mechanism of action of chromium;neptunium compounds involves the interaction of neptunium’s radioactive properties with biological and chemical systems. Neptunium can undergo alpha decay, releasing alpha particles that can damage or destroy targeted cells. This property is harnessed in medical applications such as targeted alpha therapy . The molecular targets and pathways involved in these interactions are still under investigation, with ongoing research aimed at understanding the full range of effects .
Vergleich Mit ähnlichen Verbindungen
Chromium;neptunium compounds can be compared to other actinide compounds such as uranium and plutonium compounds. While all these compounds share some common properties due to their actinide nature, this compound compounds are unique in their combination of chromium’s corrosion resistance and neptunium’s radioactive properties .
Similar Compounds
Uranium compounds: Known for their use in nuclear reactors and weapons.
Plutonium compounds: Used in nuclear reactors and as a source of alpha particles for scientific research.
Americium compounds: Utilized in smoke detectors and as a neutron source.
This compound compounds stand out due to their unique combination of properties, making them valuable for specific scientific and industrial applications.
Eigenschaften
CAS-Nummer |
108673-69-4 |
|---|---|
Molekularformel |
Cr2Np |
Molekulargewicht |
341.040 g/mol |
IUPAC-Name |
chromium;neptunium |
InChI |
InChI=1S/2Cr.Np |
InChI-Schlüssel |
OYCGUNGGFOKSJZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Cr].[Cr].[Np] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


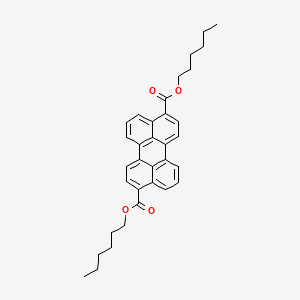
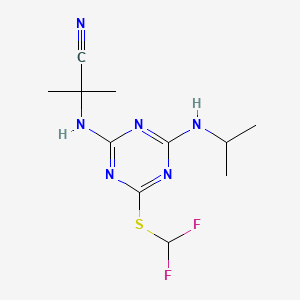
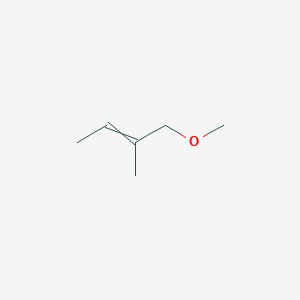
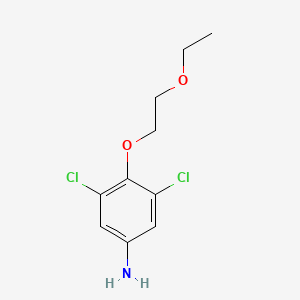
![7-[(Oxan-2-yl)oxy]hept-2-enal](/img/structure/B14338732.png)
![3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338733.png)
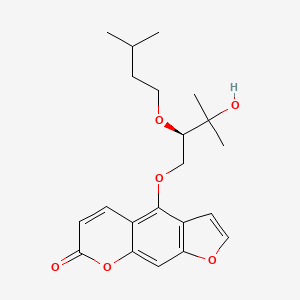
![3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate](/img/structure/B14338748.png)
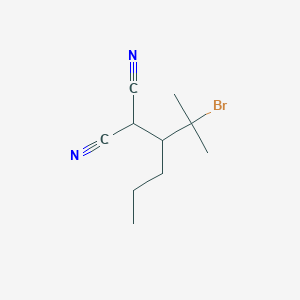
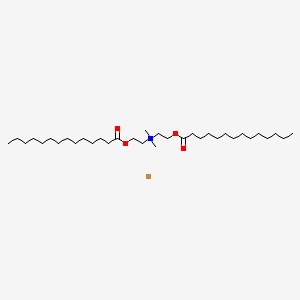
![Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate](/img/structure/B14338771.png)
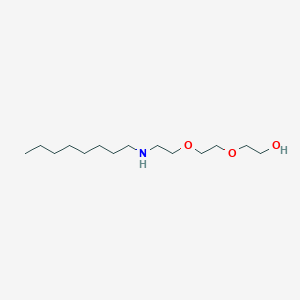
![4-([1,1'-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine](/img/structure/B14338784.png)
